molecular formula C14H17N3O2 B15283509 6-methyl-2-(4-propoxyanilino)-1H-pyrimidin-4-one

6-methyl-2-(4-propoxyanilino)-1H-pyrimidin-4-one

Cat. No.: B15283509
M. Wt: 259.30 g/mol
InChI Key: ZDASCXHIMHSKFL-UHFFFAOYSA-N
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Description

6-methyl-2-(4-propoxyanilino)-1H-pyrimidin-4-one is a synthetic organic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 6-position and a 4-propoxyanilino group at the 2-position. Pyrimidinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-(4-propoxyanilino)-1H-pyrimidin-4-one typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Substitution at the 2-Position: The 2-position of the pyrimidine ring is then substituted with a 4-propoxyanilino group through a nucleophilic substitution reaction. This step often requires the use of a suitable base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Methylation at the 6-Position: The final step involves the methylation of the 6-position of the pyrimidine ring using a methylating agent such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-(4-propoxyanilino)-1H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Bases such as sodium hydroxide or potassium carbonate, solvents like DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

6-methyl-2-(4-propoxyanilino)-1H-pyrimidin-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-methyl-2-(4-propoxyanilino)-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 8-methoxy-3-[2-(4-propoxyanilino)-1,3-thiazol-4-yl]-2H-chromen-2-one
  • Other pyrimidinone derivatives with similar structural features.

Uniqueness

6-methyl-2-(4-propoxyanilino)-1H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows it to interact with different molecular targets and exhibit a range of activities that may not be observed in similar compounds.

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

4-methyl-2-(4-propoxyanilino)-1H-pyrimidin-6-one

InChI

InChI=1S/C14H17N3O2/c1-3-8-19-12-6-4-11(5-7-12)16-14-15-10(2)9-13(18)17-14/h4-7,9H,3,8H2,1-2H3,(H2,15,16,17,18)

InChI Key

ZDASCXHIMHSKFL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC2=NC(=CC(=O)N2)C

Origin of Product

United States

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